6-Chloro-4-iodo-1H-indazole
Overview
Description
6-Chloro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
6-Chloro-4-iodo-1H-indazole is a heterocyclic compound that has been found to possess potent pharmacological activity Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that result in their pharmacological effects .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their wide range of medicinal applications .
Result of Action
One study has shown that a compound with an indazole structure exhibited a promising inhibitory effect against the k562 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the iodination of 6-chloroindazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indazole precursors. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in organic solvents.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
6-Chloro-4-iodo-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
- 6-Chloro-1H-indazole
- 4-Iodo-1H-indazole
- 6-Bromo-4-iodo-1H-indazole
Comparison: 6-Chloro-4-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
6-chloro-4-iodo-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQKFAYNSDDHKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646194 | |
Record name | 6-Chloro-4-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-56-2 | |
Record name | 6-Chloro-4-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.